2-[1-(4-Fluorobenzyl)-2-piperazinyl]ethanol dihydrochloride
Description
Chemical Name: 2-[1-(4-Fluorobenzyl)-2-piperazinyl]ethanol dihydrochloride IUPAC Name: 2-piperazineethanol, 1-[(4-fluorophenyl)methyl]-, dihydrochloride Molecular Formula: C₁₃H₂₁Cl₂FN₂O Molecular Weight: 311.23 g/mol CAS Number: Not explicitly provided, but referenced under ID BBC/489 in .
This compound features a piperazine core substituted with a 4-fluorobenzyl group at the 1-position and an ethanol moiety at the 2-position. The dihydrochloride salt enhances solubility, making it suitable for pharmaceutical research.
Properties
IUPAC Name |
2-[1-[(4-fluorophenyl)methyl]piperazin-2-yl]ethanol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2O.2ClH/c14-12-3-1-11(2-4-12)10-16-7-6-15-9-13(16)5-8-17;;/h1-4,13,15,17H,5-10H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABSSLSBQEPXMMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1)CCO)CC2=CC=C(C=C2)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21Cl2FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-Fluorobenzyl)-2-piperazinyl]ethanol dihydrochloride typically involves the reaction of 4-fluorobenzyl chloride with piperazine, followed by the introduction of an ethanol group. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The final product is then purified through recrystallization or other purification techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reaction conditions, such as temperature, pressure, and solvent composition, to ensure high yield and purity of the final product. The compound is then subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
2-[1-(4-Fluorobenzyl)-2-piperazinyl]ethanol dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
2-[1-(4-Fluorobenzyl)-2-piperazinyl]ethanol dihydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic properties, such as its use in the development of new drugs for treating various diseases.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-[1-(4-Fluorobenzyl)-2-piperazinyl]ethanol dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Overview
The compound is compared to five analogs (Table 1), focusing on core structure, substituents, molecular properties, and known applications.
Table 1: Comparative Analysis of Structural Analogs
Key Comparisons
Core Structure Variations
- Piperazine vs. Piperidine: The target compound and Fluphenazine share a piperazine-ethanol backbone, which facilitates interactions with neurotransmitter receptors (e.g., dopamine or serotonin). Piperidine derivatives (e.g., 1-(4-Fluorobenzyl)-4-Piperidinamine) lack the second nitrogen in the ring, altering basicity and receptor affinity . Mizolastine incorporates a benzimidazole-piperidine hybrid, broadening its selectivity to histamine H₁ receptors .
Substituent Effects
- 4-Fluorobenzyl Group :
- Ethoxy vs.
Pharmacological Profiles
- Fluphenazine Dihydrochloride: A phenothiazine antipsychotic with dopamine D₂ receptor antagonism. The trifluoromethyl-phenothiazine moiety is critical for CNS penetration and receptor binding .
- Mizolastine Dihydrochloride : A selective H₁ antagonist. Its benzimidazole and pyrimidine groups confer high affinity for histamine receptors, unlike the target compound’s simpler structure .
Physicochemical Properties
- Solubility: Dihydrochloride salts (e.g., target compound, Mizolastine) generally exhibit higher aqueous solubility than hydrochloride salts (e.g., 2-[(4-Fluorobenzyl)amino]ethanol) .
- Molecular Weight : The target compound (311.23 g/mol) falls within the optimal range for oral bioavailability, unlike Mizolastine (505.42 g/mol), which may face absorption challenges .
Biological Activity
2-[1-(4-Fluorobenzyl)-2-piperazinyl]ethanol dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the field of oncology and neuropharmacology. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
- Chemical Formula : C13H21Cl2FN2O
- Molecular Weight : 292.23 g/mol
- CAS Number : 215654-93-6
The compound is believed to exert its biological effects through interactions with various biological targets, including receptors and enzymes involved in cancer cell proliferation and apoptosis. The presence of the piperazine moiety is significant, as it is commonly associated with various pharmacological activities.
Biological Activity in Cancer Research
Recent studies have highlighted the efficacy of compounds related to this compound against human cancer cell lines.
Case Study: Efficacy Against Breast Cancer
A study published in Molecules demonstrated that similar piperazine derivatives exhibited moderate to significant efficacy against human breast cancer cells. The compound tested (5e) showed an IC50 value of 18 μM, indicating substantial cytotoxicity against MCF-7 breast cancer cells. This study also noted that these compounds inhibited the catalytic activity of Poly (ADP-Ribose) Polymerase 1 (PARP1), a key enzyme in DNA repair mechanisms, which is often targeted in cancer therapies .
Table 1: Summary of Biological Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 5e | MCF-7 | 18 | PARP1 inhibition, increased CASPASE activity |
| Olaparib | MCF-7 | 57.3 | PARP1 inhibition |
Neuropharmacological Effects
The compound's structure suggests potential neuropharmacological effects due to the presence of the piperazine ring, which is known for its role in modulating neurotransmitter systems.
Safety and Toxicology
Toxicological studies are essential for understanding the safety profile of this compound. Preliminary data suggest that compounds with similar structures have varying degrees of toxicity depending on dosage and administration routes.
Table 2: Toxicity Data from Related Compounds
| Compound | LD50 (mg/kg) | Test Subject |
|---|---|---|
| Hydroxyzine | 703 (male rat) | Rat |
| Olanzapine | 865 (female rat) | Rat |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
